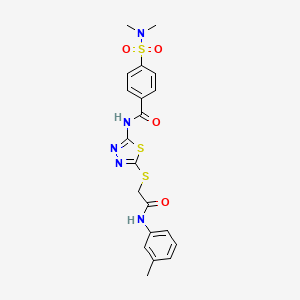

4-(N,N-dimethylsulfamoyl)-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4S3/c1-13-5-4-6-15(11-13)21-17(26)12-30-20-24-23-19(31-20)22-18(27)14-7-9-16(10-8-14)32(28,29)25(2)3/h4-11H,12H2,1-3H3,(H,21,26)(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCXEMQHDNLYJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(N,N-dimethylsulfamoyl)-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of the thiadiazole class, which has garnered attention for its diverse biological activities. Thiadiazoles have been associated with various pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its mechanisms of action and therapeutic potential.

The structure of the compound consists of a thiadiazole ring linked to a benzamide moiety. The presence of the N,N-dimethylsulfamoyl group is significant as it enhances solubility and bioavailability. The thiadiazole portion is known for its ability to interact with various biological targets, including enzymes and receptors involved in disease processes.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the thiadiazole nucleus can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound has demonstrated similar efficacy:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | High antibacterial activity | |

| Escherichia coli | Moderate antibacterial activity | |

| Candida albicans | Antifungal activity |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For example:

- In vitro studies revealed that some thiadiazole derivatives inhibit proliferation in human breast adenocarcinoma cells (MCF-7) with IC50 values indicating moderate-to-good activity .

- The compound's mechanism may involve the inhibition of specific kinases or interaction with DNA, leading to apoptosis in cancer cells .

Anti-inflammatory Effects

Thiadiazoles are also recognized for their anti-inflammatory properties. The compound may exert its effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways. This activity is crucial for conditions such as arthritis and other inflammatory diseases.

Case Studies

- Antibacterial Efficacy : A study evaluated several thiadiazole derivatives against clinical strains of bacteria. The results indicated that compounds similar to our target demonstrated significant inhibition against resistant strains of Staphylococcus aureus .

- Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects of various thiadiazole compounds on lung cancer cell lines. The results showed that specific modifications in the thiadiazole structure enhanced their anticancer activity significantly .

Scientific Research Applications

Biological Activities

The biological significance of 4-(N,N-dimethylsulfamoyl)-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has been investigated through various studies focusing on its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function, making these compounds promising candidates for antibiotic development .

Anticancer Properties

Several studies have highlighted the anticancer potential of thiadiazole derivatives. These compounds have been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest they may induce apoptosis or inhibit proliferation in cancerous cells. For instance, molecular docking studies have been conducted to understand how these compounds interact with specific cancer-related targets .

Anti-inflammatory Effects

Compounds with similar structural features have been reported to exhibit anti-inflammatory properties. In silico studies suggest that these compounds may act as inhibitors of key enzymes involved in inflammatory pathways, such as lipoxygenase. This suggests a potential role in treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study on related thiadiazole compounds demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a strong potential for development as new antimicrobial agents .

- Anticancer Activity : In vitro testing against the MCF7 breast cancer cell line revealed that certain thiadiazole derivatives led to a reduction in cell viability by inducing apoptosis. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the thiadiazole ring could enhance anticancer activity .

- Inflammation Modulation : Molecular docking studies have provided insights into how these compounds interact with enzymes like 5-lipoxygenase. The binding affinities observed indicate a strong potential for these compounds to serve as lead molecules in the development of anti-inflammatory drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Ring

The compound’s structural analogs differ primarily in substituents at the thiadiazole 5-position and the benzamide 4-position. Key examples include:

Key Observations :

- Bioisosteric Replacements : The oxadiazole core in the dipropylsulfamoyl analog () may alter electronic properties compared to thiadiazole, affecting target binding .

Spectral and Crystallographic Data

- IR/NMR Trends :

- Crystallography : Thiadiazole derivatives (e.g., ) exhibit planar heterocyclic rings stabilized by intermolecular hydrogen bonds (N–H⋯N), critical for crystal packing .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can structural purity be validated?

- Methodological Answer : The compound can be synthesized via cyclization of intermediates such as thiosemicarbazides or thiourea derivatives under reflux in polar aprotic solvents (e.g., acetonitrile or DMF). For example, cyclization using iodine and triethylamine in DMF has been effective for similar thiadiazole derivatives, yielding products with confirmed sulfur elimination . Structural validation requires ¹H/¹³C NMR to confirm the thiadiazole core and sulfamoyl substituents. IR spectroscopy can verify carbonyl (C=O) and sulfonamide (S=O) functional groups. Quantitative elemental analysis (C, H, N, S) is critical for purity assessment .

Q. Which spectroscopic techniques are most effective for characterizing its stability under varying pH conditions?

- Methodological Answer : Use UV-Vis spectroscopy to monitor absorbance shifts in acidic/alkaline buffers, indicating protonation/deprotonation of the sulfamoyl group. NMR stability studies (e.g., in D₂O with pH adjustments) can track chemical shift changes in the m-tolylamino or thiadiazole moieties. For advanced degradation analysis, LC-MS/MS identifies hydrolytic byproducts (e.g., cleavage of the thioether linkage) .

Advanced Research Questions

Q. How can computational methods optimize the cyclization step in synthesis to minimize sulfur byproducts?

- Methodological Answer : Apply density functional theory (DFT) to model transition states during cyclization, focusing on sulfur elimination pathways. Pair computational results with reaction path searches (e.g., using quantum chemical calculations) to identify solvent systems (e.g., DMF vs. THF) that suppress side reactions. Experimental validation via GC-MS can quantify residual sulfur (S₈) and correlate findings with simulated energy barriers .

Q. What strategies resolve contradictions in reported antimicrobial activity across similar thiadiazole derivatives?

- Methodological Answer : Conduct dose-response assays under standardized conditions (e.g., CLSI guidelines) to account for variability in MIC values. Use molecular docking to compare binding affinities of the sulfamoyl group with bacterial targets (e.g., dihydropteroate synthase). Cross-reference with SAR studies to determine if electron-withdrawing groups (e.g., dimethylsulfamoyl) enhance activity relative to unsubstituted analogs .

Q. How can molecular dynamics (MD) simulations predict interactions between this compound and human serum albumin (HSA)?

- Methodological Answer : Build a HSA-ligand complex using crystallographic data (PDB ID: 1AO6). Run all-atom MD simulations (e.g., GROMACS) in explicit solvent to analyze binding stability. Key metrics include root-mean-square deviation (RMSD) of the ligand and hydrogen bond occupancy at the sulfamoyl binding site. Validate predictions with fluorescence quenching assays to measure Stern-Volmer constants .

Q. What experimental designs are optimal for assessing the compound’s inhibition of tumor necrosis factor-alpha (TNF-α)?

- Methodological Answer : Use ELISA-based assays on lipopolysaccharide (LPS)-stimulated macrophages to quantify TNF-α suppression. Pair with flow cytometry to evaluate cytotoxicity (via Annexin V/PI staining). For mechanistic insight, perform Western blotting to measure phosphorylation changes in NF-κB or MAPK pathways. Dose optimization should follow Hill equation modeling to determine IC₅₀ values .

Data Analysis and Contradiction Mitigation

Q. How should researchers address discrepancies in solubility data across solvent systems?

- Methodological Answer : Perform Hansen solubility parameter (HSP) analysis to correlate solubility with solvent polarity (δD), hydrogen bonding (δH), and polarizability (δP). Validate with HPLC-DAD to quantify solubility limits in DMSO, ethanol, and aqueous buffers. For ionic strength effects, use Debye-Hückel theory to model activity coefficients .

Methodological Framework Table

| Research Aspect | Key Techniques | Validation Metrics |

|---|---|---|

| Synthesis Optimization | DFT, GC-MS, Elemental Analysis | Reaction yield, S₈ residue quantification |

| Biological Activity | Molecular Docking, ELISA, Flow Cytometry | IC₅₀, MIC, Apoptosis rates |

| Stability/Pharmacokinetics | MD Simulations, LC-MS/MS, Fluorescence Assays | Binding free energy, Degradation half-life |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.